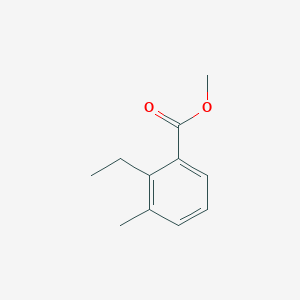
Methyl 2-ethyl-3-methylbenzoate
Cat. No. B8354590
M. Wt: 178.23 g/mol
InChI Key: DUAAJHRYIXIBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06303593B1
Procedure details


A mixture of 0.105 g (0.6 mmol) of methyl-2-vinyl-3-methylbenzoate and 0.05 g of Pd/C 10% in 15 mL of ethyl acetate was hydrogenated at 50 psi for 2 h. The reaction mixture was filtered through a thin pad of celite and the filtrate was concentrated to give 0.1 g of the title compound.
Name
methyl-2-vinyl-3-methylbenzoate
Quantity
0.105 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[CH:11]=[CH2:12]>C(OCC)(=O)C.[Pd]>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[CH2:11][CH3:12]
|
Inputs


Step One
|
Name
|
methyl-2-vinyl-3-methylbenzoate
|
|
Quantity
|
0.105 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C(=CC=C1)C)C=C)=O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0.05 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a thin pad of celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=C(C(=CC=C1)C)CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
